N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-17(20,9-12-6-7-22-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)21-15/h2-8,10,20H,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRBGDFADQXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of bioreduction techniques. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol with high enantioselectivity . This method is advantageous due to its high efficiency and low risk of metal contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including:
- HepG2 (liver cancer) : Induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- MCF-7 (breast cancer) : Shows potential in inhibiting cell proliferation and inducing cell cycle arrest.
Case Study: Anticancer Mechanism
A study demonstrated that the compound effectively inhibited the growth of HepG2 cells by inducing S-phase cell cycle arrest and promoting apoptosis. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to confirm these effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 50 µg/mL |
Material Science Applications
Beyond biological applications, this compound has been explored in material science for its potential use in organic electronics and photonic devices due to its unique electronic properties.
1. Organic Light Emitting Diodes (OLEDs)
Research shows that this compound can be incorporated into OLEDs, enhancing their efficiency and stability. Its ability to form stable thin films makes it suitable for use as an emissive layer in OLED devices.
Case Study: OLED Performance
A study reported that incorporating this compound into the emissive layer of an OLED improved the device's luminance efficiency by 30% compared to traditional materials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Thiophene Position | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| Target Compound | Benzofuran-2-carboxamide | Thiophen-3-yl | Hydroxy, methyl, carboxamide | Polar hydroxyl, sulfur heterocycle |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [a] | Thiophen-2-yl propanol | Thiophen-2-yl | Methylamino, hydroxyl | Amino alcohol, potential basicity |
| 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [b] | Naphthalen-1-ol | Thiophen-2-yl | Methylamino, hydroxyl, naphthalene | Extended aromatic system |
| 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol [d] | Naphthalen-2-ol | Thiophen-2-yl | Methylamino, hydroxyl | Steric hindrance from naphthalene |
| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine [e] | Thiophen-3-yl propanamine | Thiophen-3-yl | Naphthyloxy, methylamino | Chiral center, ether linkage |
Key Observations:
Thiophene Substitution : The target compound’s thiophen-3-yl group distinguishes it from most analogs in the USP document, which feature thiophen-2-yl (e.g., [a], [b], [d]). The 3-position may alter electronic interactions in binding environments compared to 2-substituted analogs .
Functional Groups: The carboxamide group in the target compound contrasts with the amino alcohols ([a], [b]) or ethers ([e]) in analogs. This group may improve hydrogen-bonding capacity and solubility relative to methylamino-containing structures.
Steric and Electronic Effects : The hydroxy-2-methylpropyl chain in the target compound introduces steric bulk near the hydroxyl group, which could reduce enzymatic oxidation compared to less hindered analogs like [a] or [e].
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analysis suggests:
- Solubility: The hydroxyl and carboxamide groups may enhance aqueous solubility relative to naphthalene-based impurities ([b], [d]), which rely solely on phenolic -OH groups for polarity.
- Metabolic Stability : The benzofuran ring is less prone to oxidative metabolism than naphthalene systems, as seen in studies comparing benzofuran- and naphthalen-ol-containing drugs .
- Chromatographic Behavior : In HPLC analyses, the target compound’s retention time would likely differ from USP-listed impurities due to its unique polarity profile. For example, fluoronaphthalene ([f]) lacks polar functional groups, leading to longer retention in reverse-phase systems compared to the target compound .
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant experimental findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H23NO3S
- Molecular Weight : 381.49 g/mol
The presence of the thiophene ring and the benzofuran moiety suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including this compound. Notably, compounds with similar structures have been shown to modulate amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. For instance, certain derivatives demonstrated a significant reduction in Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells (HT22), suggesting a protective mechanism against neurodegeneration .
Modulation of Aβ Aggregation
The compound's ability to influence Aβ aggregation kinetics has been documented through various assays. In vitro studies using thioflavin T (ThT) fluorescence spectroscopy revealed that certain derivatives could either promote or inhibit Aβ fibrillogenesis depending on their structural modifications. For instance, modifications at the phenyl ring significantly affected the aggregation behavior, with some compounds promoting up to a 2.7-fold increase in fibrillogenesis at higher concentrations .
The mechanisms underlying the biological activity of this compound involve:
- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to specific sites on Aβ aggregates, thereby altering their aggregation pathway.
- Structural Influence : The orientation and substituents on the bicyclic aromatic rings play crucial roles in determining whether the compound acts as an inhibitor or promoter of aggregation .
Case Studies
Several experimental studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Concentration | Effect |
|---|---|---|---|
| 1 | 4a | 25 μM | 2.7-fold increase in Aβ42 fibrillogenesis |
| 2 | 5b | 25 μM | Significant neuroprotection against Aβ42 cytotoxicity |
| 3 | 4d | 5 μM | Promotion of Aβ fibrillogenesis by 1.92-fold |
These studies collectively indicate that structural variations can lead to diverse biological outcomes, emphasizing the importance of chemical design in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis often involves multi-step protocols, including condensation reactions with anhydrides (e.g., succinic or phthalic anhydride) under nitrogen protection, followed by refluxing in dry solvents like CH₂Cl₂. Purification typically employs reverse-phase HPLC with gradients (e.g., methanol-water) to achieve high yields (67% in some cases). Key intermediates are characterized via IR (C=O, C-O stretches), ¹H/¹³C NMR, and melting point analysis .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- ¹H NMR : Identifies proton environments (e.g., hydroxy and thiophenyl groups).
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry and molecular packing, particularly for benzofuran derivatives .
Q. What are the primary pharmacological targets of benzofuran-2-carboxamide derivatives?
- Methodological Answer : These compounds often target enzymes or receptors involved in bacterial growth (e.g., DNA gyrase) or inflammation (e.g., COX-2). Assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
- Mechanistic studies : Competitive binding assays or molecular docking to identify binding pockets .
Advanced Research Questions
Q. What strategies improve atom economy in synthesizing benzofuran derivatives like this compound?
- Methodological Answer : Metal-free cascade reactions, such as [3,3]-sigmatropic rearrangements coupled with aromatization, enhance atom efficiency. For example, thermally promoted rearrangements of ether substrates yield 2-arylbenzofuran scaffolds with >90% atom economy, enabling collective synthesis of natural product analogs .
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran carboxamides?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Mitigation steps include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent systems.
- Impurity profiling : LC-MS to quantify side products (e.g., des-methyl analogs) that may interfere with activity .
Q. What computational tools are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Combine:
- Docking simulations (AutoDock Vina): Predict binding modes to targets like kinases.
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., thiophene vs. furan) with activity .
Q. How can impurity profiling be optimized for this compound during scale-up?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-DAD : Detect impurities at 0.1% levels using C18 columns and acetonitrile gradients.
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 425.91 for Rasarfin analogs) .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Methodological Answer : Use:
- Hepatocyte incubations : Assess CYP450-mediated metabolism (e.g., CYP3A4/2D6).
- LC-MS/MS : Quantify metabolites like hydroxylated or sulfated derivatives. Reference standards (e.g., duloxetine impurities) aid in structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
